molecular formula C5H5N5O2 B7942946 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one

2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one

Cat. No.: B7942946
M. Wt: 167.13 g/mol
InChI Key: OSXQHYVRCFCLQV-UHFFFAOYSA-N
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Description

2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one is a purine derivative, which is a class of compounds that play a crucial role in biochemistry This compound is structurally related to guanine, one of the four main nucleotide bases found in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one typically involves the reaction of guanine with specific reagents under controlled conditions. One common method involves the use of selenic acid to form a guanine complex, which is then subjected to single-crystal X-ray diffraction analysis to confirm its structure . Another approach involves the selective alkylation of guanine using acid-catalyzed phase transfer catalysis .

Industrial Production Methods

Industrial production of this compound often relies on large-scale synthesis techniques that ensure high yield and purity. The process may involve the use of advanced catalytic methods and optimized reaction conditions to achieve efficient production. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like peroxynitrite, which can convert it into 8-nitroguanine . Reduction reactions may involve the use of reducing agents such as sodium borohydride. Substitution reactions often require the presence of catalysts and specific solvents to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with peroxynitrite results in the formation of 8-nitroguanine, while alkylation reactions can produce various substituted derivatives of the compound .

Mechanism of Action

The mechanism of action of 2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one involves its interaction with specific molecular targets and pathways. In the case of its antiviral activity, the compound is phosphorylated to an active triphosphate analog by viral thymidine kinase, which then inhibits viral DNA replication by incorporating into the viral DNA and causing chain termination . This mechanism is similar to that of other nucleoside analogs used in antiviral therapy.

Comparison with Similar Compounds

2-amino-8-hydroxy-1,2-dihydro-6H-purin-6-one is similar to other purine derivatives such as:

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-amino-2,9-dihydro-1H-purine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h4H,6H2,(H,10,11)(H,8,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXQHYVRCFCLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(NC(=O)C2=NC(=O)NC2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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